molecular formula C18H16N2O2 B1622468 ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate CAS No. 53561-07-2

ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1622468
CAS No.: 53561-07-2
M. Wt: 292.3 g/mol
InChI Key: DNBJQDUHQJKJCR-UHFFFAOYSA-N
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Description

Structural Elucidation

Crystallographic Characterization and Molecular Geometry

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate crystallizes in a monoclinic space group (P2₁/c) with two distinct molecules (A and B) in the asymmetric unit. The pyrazole ring adopts a planar geometry, with dihedral angles of 48.86° (molecule A) and 46.86° (molecule B) between the pyrazole ring and the adjacent phenyl groups. The ethyl ester moiety at position 4 exhibits a syn-periplanar conformation relative to the pyrazole ring, optimizing intramolecular electronic interactions.

Key Crystallographic Parameters

Parameter Molecule A Molecule B
Dihedral angle (N1–C1–C6–C7) 48.86(6)° 46.86(6)°
Bond length (C5–C6) 1.473(2) Å 1.472(2) Å
Space group P2₁/c P2₁/c
Refinement (R) 0.046 0.046

The crystal packing is stabilized by weak C–H⋯O hydrogen bonds , forming sheets parallel to the (001) plane for molecule A and chains along the b-axis for molecule B. These interactions create a three-dimensional network critical for crystal stability.

Spectroscopic Fingerprint Analysis

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic peaks for the pyrazole core and ester functionality:

  • C=O stretching (ester): 1710 cm⁻¹
  • C–N stretching (pyrazole): 1480–1520 cm⁻¹
  • C–H bending (aromatic): 710–850 cm⁻¹

Table 1: IR Spectral Data

Functional Group Wavenumber (cm⁻¹)
Ester C=O 1710
Aromatic C–H (pyrazole) 710–850
C–N (pyrazole) 1480–1520
Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • Pyrazole proton : 7.34–7.28 ppm (m, 3H, aromatic)
  • Ethyl ester : 1.19–1.22 ppm (t, 3H, CH₃), 4.18–4.22 ppm (q, 2H, CH₂)
  • Aromatic protons : 7.05–7.88 ppm (m, 10H, phenyl)

¹³C NMR (CDCl₃):

  • Ester carbonyl : 163.5–164.0 ppm
  • Pyrazole carbons : 146.9–152.8 ppm
UV-Vis Spectroscopy

The compound exhibits a UV cutoff at 242 nm , indicating strong conjugation between the pyrazole ring and aromatic substituents. The absorption spectrum lacks distinct maxima in the visible region, consistent with non-conjugated aromatic systems.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on analogous pyrazole esters reveal:

  • Electronic Delocalization : The pyrazole ring and phenyl groups participate in extended π-conjugation, stabilized by resonance.
  • Hydrogen Bonding : Weak C–H⋯O interactions, as observed experimentally, are validated by optimized geometries showing bond lengths of 2.4–2.6 Å .
  • Molecular Orbitals : The HOMO and LUMO are localized on the pyrazole ring and ester group, respectively, influencing reactivity.

Table 2: DFT-Predicted Bond Lengths

Bond Calculated Length (Å)
C=O (ester) 1.22–1.24
C–N (pyrazole) 1.34–1.36
C–C (aromatic) 1.38–1.40

While direct computational data for this compound is limited, methodologies from related pyrazole derivatives suggest a high degree of planarity and electronic rigidity.

Properties

IUPAC Name

ethyl 1,5-diphenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-19-20(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBJQDUHQJKJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396098
Record name ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53561-07-2
Record name ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl benzoylacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction typically proceeds as follows:

    Condensation Reaction: Ethyl benzoylacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Esterification: The resulting pyrazole is then esterified to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further functionalization.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis1.5N HCl, reflux1,5-Diphenyl-1H-pyrazole-4-carboxylic acid87%
AmidationAcid chloride + NH₃ or amines1,5-Diphenylpyrazole-4-carboxamide75–90%
EsterificationAcid chloride + ROHSubstituted pyrazole-4-carboxylates80–95%

Key Findings :

  • The acid chloride intermediate (generated via SOCl₂ or PCl₅) reacts efficiently with nucleophiles like alcohols or amines to form esters or amides .

  • Decarboxylation of the carboxylic acid derivative at elevated temperatures produces 1,5-diphenyl-1H-pyrazole .

Nitrile Formation

Dehydration of the amide derivative yields a nitrile functionality, expanding utility in heterocyclic synthesis.

SubstrateReagentsProductYieldSource
Pyrazole-4-carboxamideSOCl₂/DMF, 80°C1,5-Diphenylpyrazole-4-carbonitrile68%

Mechanistic Insight :

  • The reaction proceeds via intermediate gem-dichloroalkene formation, followed by nucleophilic substitution .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles, critical in medicinal chemistry.

Reaction PartnerConditionsProductYieldSource
Hydrazine hydrateReflux in ethanolPyrazolo[3,4-d]pyridazine-4,7-dione72%
Anhydrous hydrazineRoom temperatureBis-pyrazole derivative65%

Applications :

  • Pyrazolo-pyridazine derivatives exhibit potential as kinase inhibitors or fluorescent probes .

Regioselective Functionalization

The pyrazole ring’s electronic asymmetry enables regiocontrolled substitutions.

Reaction TypeReagentsPosition ModifiedMajor ProductSource
Electrophilic substitutionHNO₃/H₂SO₄C-33-Nitro-1,5-diphenylpyrazole-4-carboxylate
Nucleophilic aromatic substitutionKNH₂C-44-Amino-substituted derivative

Notable Observations :

  • Nitration occurs preferentially at the C-3 position due to electron-withdrawing effects of the ester group .

Oxidation and Reduction

The pyrazole core remains stable under moderate redox conditions, allowing selective transformations.

Reaction TypeReagentsProductOutcomeSource
OxidationKMnO₄, H₂O, ΔPyrazole-4-carboxylic acid (degraded)Partial ring cleavage
ReductionLiAlH₄, THFPyrazoline derivativeLoss of aromaticity

Caution :

  • Over-oxidation leads to ring degradation, while reduction disrupts conjugation .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that pyrazole derivatives, including ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, exhibit significant antibacterial and antifungal properties. For instance, studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. It acts on various biological pathways that modulate inflammatory responses, suggesting applications in treating inflammatory diseases.

Anticancer Research
this compound is also being explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various reactions:

  • Condensation Reactions : It can react with different amines or hydrazines to form new derivatives.
  • Cyclization Reactions : The compound can undergo cyclization to yield other pyrazole derivatives.
  • Functional Group Transformations : It can participate in oxidation, reduction, and substitution reactions to create diverse functionalized products .

Material Science Applications

In material science, this compound is being studied for its potential use in organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biochemical Analysis

The compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with acetylcholinesterase, an essential enzyme in the nervous system. This interaction suggests potential applications in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study conducted by Isloor et al. (2009) evaluated the antibacterial properties of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

Research published in PMC explored the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in treated cells while sparing normal cells from cytotoxicity .

Mechanism of Action

The mechanism of action of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pyrazole ring and phenyl groups play a crucial role in binding to the active sites of target proteins, thereby influencing their activity .

Comparison with Similar Compounds

Comparative Analysis with Analogues

Table 1: Key Analogues and Their Properties
Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Biological Activity Reference
Parent Compound Ethyl carboxylate, 1,5-diphenyl 86.9 127–132 (m.p. 400–405 K in synthesis) IR: C=O (1729 cm⁻¹); NMR: δ 1.02 (t, CH₃), 4.15 (q, CH₂) Intermediate for antitumor agents
4f (Pyrazolylpyridine) 2,4-Dichlorophenyl, cyano, amino 75 197–199 IR: NH₂ (3431–3211 cm⁻¹), CN (2218 cm⁻¹); NMR: δ 6.93 (NH₂) Anticancer (HEPG2)
6a (Pyrazolylpyridine) Acetyl, phenyl, oxo 68 186–188 IR: C=O (1641 cm⁻¹); NMR: δ 2.44 (CH₃), 5.36 (CH) Moderate cytotoxicity
15c (Triazolopyrimidine) 4-Chlorophenyl, acetyl 74 242–244 IR: C=O (1707 cm⁻¹); MS: m/z 643 (M⁺) Antitumor activity
15d (Triazolopyrimidine) 4-Nitrophenyl, acetyl 75 204–206 IR: C=O (1641 cm⁻¹); NMR: δ 7.27–7.70 (19H, Ar-H) Enhanced antitumor potency

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂ in 15d): Increase antitumor activity compared to the parent compound due to enhanced electrophilicity and target binding . Chlorophenyl Groups (4f): Improve solubility and bioavailability, contributing to higher anticancer activity . Ester vs. Cyano Groups: The parent compound’s ethyl carboxylate enables facile derivatization, while cyano groups (e.g., in 4f) enhance hydrogen bonding with biological targets .

Synthetic Versatility: The parent compound’s acetyl group at position 3 facilitates condensation with aldehydes and malononitrile, forming pyrazolylpyridines (4a–f, 6a–f) . In contrast, triazolopyrimidines (15c, 15d) require additional steps, such as reactions with hydrazonoyl chlorides .

Biological Activity :
While the parent compound itself is primarily a synthetic intermediate, its derivatives exhibit direct biological effects. For example, 4f and 15d show IC₅₀ values <10 μM against HEPG2, attributed to their ability to inhibit topoisomerase enzymes .

Spectral and Physical Property Trends

  • Melting Points : Derivatives with rigid substituents (e.g., 15c ) have higher melting points (>240°C) due to enhanced crystallinity, whereas flexible groups (e.g., ethyl in the parent compound) lower melting points .
  • IR Spectroscopy : The parent compound’s ester C=O stretch at 1729 cm⁻¹ shifts to 1641–1707 cm⁻¹ in derivatives with acetyl or oxo groups, reflecting electronic changes .

Biological Activity

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (EDPPC) is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

EDPPC has the molecular formula C₁₈H₁₆N₂O₂, characterized by a pyrazole ring with two phenyl substituents and an ethyl ester group. The unique structural arrangement contributes to its biological activities, making it a valuable scaffold for drug development.

Synthesis of EDPPC

The synthesis of EDPPC typically involves the reaction of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with phenyl hydrazine in an ethanol medium. The process includes refluxing the mixture and subsequent purification steps to yield the final product as colorless crystals with a melting point of approximately 400-405 K .

Antitumor Activity

EDPPC exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MDA-MB-231). The IC50 values for EDPPC against HepG2 cells were reported to be around 1.9 ± 0.16 nM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of EDPPC

Cell LineIC50 (nM)Reference
HepG21.9 ± 0.16
MDA-MB-231Not specified
PANC-1Not specified

Anti-inflammatory Activity

Recent studies have also shown that EDPPC possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's selectivity for COX-2 over COX-1 suggests potential therapeutic applications in managing inflammatory conditions .

Table 2: COX Inhibition by EDPPC

EnzymeIC50 (μM)Reference
COX-1Not specified
COX-20.01

The biological activity of EDPPC is attributed to its interaction with various molecular targets involved in cell proliferation and inflammation. Molecular docking studies indicate strong binding affinities between EDPPC and proteins associated with cancer progression and inflammatory responses .

Case Studies

A case study involving the synthesis and evaluation of pyrazole derivatives highlighted EDPPC's role in developing new anticancer agents. Researchers synthesized several analogs and assessed their biological activities, confirming that modifications in the pyrazole structure can significantly influence potency against specific cancer types .

Q & A

Q. What are the common synthetic routes for ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was prepared by reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis . Optimization involves adjusting reaction time, temperature (e.g., reflux in acetic anhydride), and stoichiometric ratios of reagents. X-ray crystallography confirms structural integrity post-synthesis .

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization employs X-ray crystallography to determine bond lengths, angles, and packing motifs. For instance, the crystal structure of the title compound revealed a planar pyrazole ring with phenyl substituents at positions 1 and 5, stabilized by weak C–H⋯O interactions . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are used to confirm functional groups and regiochemistry .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Pyrazole derivatives, including this compound, exhibit antibacterial, antifungal, and anti-inflammatory activities. Standard assays include:

  • Antibacterial : Agar diffusion or microdilution against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Broth microdilution for Candida albicans.
  • Anti-inflammatory : COX-2 inhibition assays or carrageenan-induced paw edema models .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazole core to enhance bioactivity?

Functionalization often targets the carboxylate group or phenyl rings. For example:

  • Amidation : Reacting the acid chloride with 2,3-diaminopyridine yields triazole-pyrazole hybrids .
  • Esterification : Substituting the ethyl group with bulkier esters improves lipophilicity and target binding . Reaction conditions (e.g., solvent polarity, catalyst use) must be tailored to avoid side products, as shown in studies using dichloromethane and triethylamine .

Q. How can computational methods (e.g., DFT) complement experimental data for this compound?

Density Functional Theory (DFT) calculations predict electronic properties, vibrational frequencies, and reactive sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT optimized geometry matched experimental X-ray data, with deviations <2% in bond lengths. HOMO-LUMO analysis further explained charge-transfer interactions relevant to bioactivity .

Q. How should researchers address contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay protocols or compound purity. To resolve:

  • Standardize assays : Use common reference strains (e.g., ATCC controls) and replicate conditions.
  • Purity verification : Employ HPLC or LC-MS to confirm >95% purity.
  • Comparative studies : Test derivatives under identical conditions to isolate structure-activity relationships .

Q. What safety protocols are recommended despite limited toxicological data?

While comprehensive toxicity data are unavailable, general pyrazole handling guidelines include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis to avoid inhalation.
  • Waste disposal : Incinerate via licensed facilities, as advised for structurally similar compounds .

Methodological Considerations

  • Spectral Analysis : Compare experimental IR/NMR data with theoretical predictions to confirm synthetic success .
  • Crystallography : Resolve ambiguous regiochemistry via single-crystal X-ray diffraction .
  • Bioassay Design : Include positive controls (e.g., ciprofloxacin for antibacterial tests) to validate assay sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
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ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.